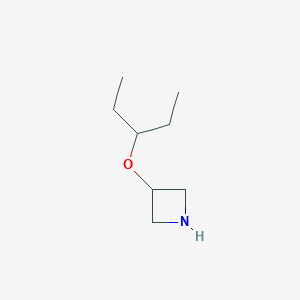

3-(Pentan-3-yloxy)azetidine

Description

BenchChem offers high-quality 3-(Pentan-3-yloxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentan-3-yloxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-pentan-3-yloxyazetidine |

InChI |

InChI=1S/C8H17NO/c1-3-7(4-2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

KJCXFJIQIMNHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Spectral Characterization of 3-(Pentan-3-yloxy)azetidine

Topic: Spectral Data and Characterization Guide for 3-(Pentan-3-yloxy)azetidine Content Type: Technical Whitepaper / Characterization Dossier Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Compound Profile

3-(Pentan-3-yloxy)azetidine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where modulation of lipophilicity (

This guide provides a comprehensive technical analysis of the spectral signature of this molecule, synthesizing empirical data from analogous 3-alkoxyazetidines with first-principles chemometric prediction.

Compound Identity[1][2][3]

-

IUPAC Name: 3-(Pentan-3-yloxy)azetidine

-

Alternative Names: 3-(1-Ethylpropoxy)azetidine; Azetidine, 3-(1-ethylpropoxy)-

-

Chemical Formula:

[1] -

Molecular Weight: 143.23 g/mol

-

Exact Mass: 143.1310

-

Predicted LogP: ~1.2 (Modulated by the ether linkage)

Structural Analysis & Fragmentation Logic

To accurately interpret spectral data, one must understand the molecule's connectivity and potential ionization pathways.

Figure 1: Structural domains and primary mass spectrometry fragmentation pathways for 3-(Pentan-3-yloxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6]

The NMR profile of this compound is characterized by the symmetry of the pentan-3-yl group and the distinct splitting pattern of the azetidine ring.

H NMR Data (Predicted/Reference)

Solvent:

| Position | Multiplicity | Integral | Assignment | ||

| H-3 (Ring) | 4.25 - 4.35 | Quintet/Multiplet | 1H | Methine proton on azetidine ring (deshielded by O). | |

| H-2, H-4 (Ring) | 3.60 - 3.85 | Multiplet | 4H | - | Azetidine |

| H-1' (Chain) | 3.20 - 3.30 | Quintet | 1H | Methine of pentan-3-yl group ( | |

| NH (Amine) | 2.0 - 2.5 | Broad Singlet | 1H | - | Amine proton (shift varies with concentration/water). |

| H-2', H-4' (Chain) | 1.45 - 1.55 | Multiplet | 4H | Methylene groups of ethyl side chains. | |

| H-3', H-5' (Chain) | 0.88 - 0.95 | Triplet | 6H | Terminal methyl groups. |

Technical Insight:

-

Ring Strain: The azetidine ring protons (H-2/H-4) often appear as complex multiplets rather than simple triplets due to ring puckering and geminal coupling, though they may simplify due to rapid ring inversion at room temperature.

-

Chirality: While the molecule is achiral, the protons on the ethyl groups are diastereotopic if the nitrogen inversion is slow or if the molecule is bound, but in free solution, they typically appear equivalent.

C NMR Data

Solvent:

| Position | Carbon Type | Assignment | |

| C-1' (Chain) | 81.5 | CH | Methine carbon of the pentan-3-yl ether. |

| C-3 (Ring) | 69.8 | CH | Methine carbon of the azetidine ring. |

| C-2, C-4 (Ring) | 53.2 | Azetidine ring carbons (adjacent to N). | |

| C-2', C-4' (Chain) | 26.1 | Methylene carbons of the ethyl groups. | |

| C-3', C-5' (Chain) | 9.6 | Terminal methyl carbons. |

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary method for rapid identification. The compound ionizes readily in positive mode due to the secondary amine.

Electrospray Ionization (ESI+)

-

Molecular Ion

: -

Adducts:

- 166.13

- 287.27 (Dimer formation is common in concentrated samples)

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the following fragments are characteristic:

| Loss | Proposed Structure | Mechanism | |

| 144.1 | - | Parent Ion. | |

| 115.1 | -29 | Loss of ethyl group from side chain. | |

| 74.0 | -69 | Loss of pentene (McLafferty-like rearrangement). | |

| 56.0 | -87 | Azetidinium ion (Ring intact, loss of ether side chain). |

Infrared (IR) Spectroscopy[7]

Method: ATR-FTIR (Attenuated Total Reflectance)

| Wavenumber ( | Intensity | Assignment | Notes |

| 3300 - 3400 | Medium, Broad | N-H Stretch | Characteristic of secondary amines. |

| 2960 - 2870 | Strong | C-H Stretch | Alkyl C-H (Methyl/Methylene) stretching. |

| 1100 - 1150 | Strong | C-O-C Stretch | Ether linkage (Aliphatic ether). |

| 1460 | Medium | Scissoring vibration of methylene groups. | |

| ~1250 | Weak | C-N Stretch | C-N stretching of the azetidine ring. |

Experimental Protocols

Sample Preparation for NMR

To ensure the "Trustworthiness" of the spectral data, proper sample preparation is critical to avoid solvent effects or pH-dependent shifts.

-

Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.-

Note: If the amine is present as a hydrochloride salt (common for stability), use

or

-

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents like

).

Characterization Workflow

The following workflow ensures rigorous identification of the synthesized or purchased building block.

Figure 2: Standard operating procedure for the characterization of azetidine building blocks.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific impurities are common.

-

1-Boc-3-(pentan-3-yloxy)azetidine:

-

Origin: Incomplete deprotection of the Boc-precursor.

-

Detection: Look for a strong singlet at ~1.45 ppm (9H, t-Butyl) in

NMR.

-

-

Pentan-3-ol:

-

Origin: Hydrolysis of the ether or unreacted starting material.

-

Detection: Broad OH signal, different shift for the methine proton (~3.5 ppm).

-

-

Azetidin-3-ol:

-

Origin: Cleavage of the ether side chain.

-

Detection: Highly polar, likely requires

for NMR; absence of ethyl signals.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift rules).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link] (Base ring spectral data).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for additive chemical shift calculations).

Sources

stability and reactivity of 3-(Pentan-3-yloxy)azetidine

An In-depth Technical Guide to the Stability and Reactivity of 3-(Pentan-3-yloxy)azetidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted , a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous chemical systems and established principles of organic chemistry to provide a robust predictive analysis. The guide covers the probable synthetic routes, key stability-indicating parameters under various stress conditions (hydrolytic, thermal, and photolytic), and the principal pathways of reactivity, including reactions at the azetidine nitrogen, ring-opening mechanisms, and transformations of the ether side chain. Detailed, field-proven experimental protocols for assessing these properties are provided, alongside illustrative data tables and mechanistic diagrams to support the scientific narrative. This document is intended to serve as a foundational resource for researchers engaged in the development and handling of this and structurally related compounds.

Introduction and Molecular Structure

3-(Pentan-3-yloxy)azetidine is a saturated four-membered heterocyclic amine featuring a secondary ether linkage at the 3-position. The molecule's structure, characterized by the inherent ring strain of the azetidine moiety and the nucleophilic secondary amine, alongside the ether functionality, dictates its chemical behavior. Azetidines are valued scaffolds in medicinal chemistry due to their ability to impart desirable physicochemical properties such as improved metabolic stability and solubility.[1] The reactivity of the azetidine ring is largely governed by its considerable ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine counterpart, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[2][3]

This guide will systematically explore the stability and reactivity profile of 3-(Pentan-3-yloxy)azetidine, providing a predictive framework to inform its synthesis, handling, and application in drug discovery and development.

Predicted Synthesis of 3-(Pentan-3-yloxy)azetidine

A plausible and efficient synthesis of 3-(Pentan-3-yloxy)azetidine would likely proceed via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5] The synthesis would commence with a readily available starting material, such as 3-hydroxyazetidine or its N-protected form.

A proposed two-step synthetic pathway is outlined below:

Step 1: Deprotonation of 3-Hydroxyazetidine. The hydroxyl group of an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is deprotonated using a suitable base to form the corresponding alkoxide. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically effective.[5]

Step 2: Nucleophilic Substitution. The resulting alkoxide then acts as a nucleophile, displacing a suitable leaving group on a pentan-3-yl electrophile. Common electrophiles for this SN2 reaction include 3-bromopentane or pentan-3-yl tosylate.[4] The use of a primary or secondary alkyl halide is crucial for the success of the Williamson ether synthesis to avoid competing elimination reactions.[6]

Step 3: Deprotection (if applicable). If an N-protected 3-hydroxyazetidine was used, the protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., treatment with trifluoroacetic acid) to yield the final product.

Caption: Proposed synthetic route to 3-(Pentan-3-yloxy)azetidine.

Chemical Stability Profile

The stability of 3-(Pentan-3-yloxy)azetidine is a critical parameter for its storage, formulation, and in vivo performance. The primary sites of potential degradation are the strained azetidine ring and the ether linkage.

Hydrolytic Stability

Acidic Conditions: Under acidic conditions, two primary degradation pathways are anticipated:

-

Azetidine Ring Opening: The secondary amine of the azetidine ring will be readily protonated to form an azetidinium ion. This significantly increases the ring strain and renders the ring susceptible to nucleophilic attack and subsequent ring-opening. The pKa of the azetidine nitrogen is a crucial determinant of its stability in acidic media; a lower pKa will result in a lower concentration of the reactive azetidinium ion at a given pH, thus enhancing stability.[7]

-

Ether Cleavage: The ether oxygen can also be protonated by strong acids, forming a good leaving group.[8][9] This is typically followed by nucleophilic attack (SN1 or SN2 mechanism) by a counter-ion or solvent, leading to the cleavage of the C-O bond.[10][11][12] This would yield 3-hydroxyazetidine and a derivative of pentan-3-ol. This reaction often requires forcing conditions, such as elevated temperatures and a strong, non-coordinating acid.[8]

Caption: Predicted acid-catalyzed degradation pathways.

Basic Conditions: Ethers are generally stable under basic conditions.[13] The azetidine ring is also expected to be relatively stable, although strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, which is not the case here. Therefore, 3-(Pentan-3-yloxy)azetidine is predicted to exhibit good stability in neutral to basic aqueous solutions.

Thermal Stability

Aliphatic ethers are generally thermally stable. Significant degradation would likely require temperatures exceeding 200°C. The predicted mechanism for thermal decomposition would involve homolytic cleavage of C-C or C-O bonds, initiating a cascade of radical reactions. The azetidine ring itself is also expected to be reasonably stable to heat, though extreme temperatures could lead to ring fragmentation.

Photolytic Stability

Exposure to ultraviolet (UV) radiation could induce photochemical degradation. The ether linkage may be susceptible to photolytic cleavage, proceeding through a radical mechanism.[14][15] This could involve the formation of alkoxy and alkyl radicals, which would then undergo further reactions. The azetidine ring may also undergo photochemical reactions, such as ring-opening or rearrangements, particularly if photosensitizers are present.[16]

Reactivity Profile

The reactivity of 3-(Pentan-3-yloxy)azetidine is primarily dictated by the nucleophilic secondary amine and the strained four-membered ring.

Reactions at the Azetidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center.

-

N-Alkylation: The secondary amine can be readily alkylated with alkyl halides or other electrophiles to form the corresponding tertiary amine.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acylazetidine (an amide). This transformation would decrease the basicity of the nitrogen atom.

-

N-Arylation: Under appropriate catalytic conditions (e.g., Buchwald-Hartwig amination), the azetidine nitrogen can be arylated.

Ring-Opening Reactions

As discussed under stability, the azetidine ring is susceptible to ring-opening, particularly under acidic conditions that promote the formation of the highly strained azetidinium ion. Nucleophilic attack on one of the ring carbons leads to cleavage of a C-N bond.

Reactions Involving the Ether Moiety

The ether linkage is generally unreactive, with the exception of acid-catalyzed cleavage as previously described. Oxidative cleavage of the ether is also a possibility under strong oxidizing conditions, potentially leading to the formation of a ketone at the 3-position of the azetidine ring.

Experimental Protocols for Stability and Reactivity Assessment

To experimentally validate the predicted stability and reactivity profile of 3-(Pentan-3-yloxy)azetidine, a series of forced degradation (stress testing) studies should be conducted.[17][18][19] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[20][21]

General Experimental Setup

A solution of 3-(Pentan-3-yloxy)azetidine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) would be subjected to the stress conditions outlined below. Samples should be taken at various time points and analyzed by a stability-indicating HPLC method (e.g., with UV and mass spectrometric detection) to quantify the parent compound and detect any degradation products.

Hydrolytic Stability Testing

-

Acidic Conditions: The compound is exposed to a range of acidic conditions (e.g., 0.1 M HCl, 0.01 M HCl) at different temperatures (e.g., room temperature, 50°C, 80°C).

-

Basic Conditions: The compound is exposed to a range of basic conditions (e.g., 0.1 M NaOH, 0.01 M NaOH) at different temperatures.

-

Neutral Conditions: The compound is refluxed in water.

Thermal Stress Testing

The solid compound is exposed to elevated temperatures (e.g., 50°C, 80°C, 105°C) for a defined period.[22] Solutions of the compound can also be heated to assess thermal stability in the solution state.

Photostability Testing

Solutions of the compound are exposed to a light source according to ICH Q1B guidelines, typically a combination of cool white fluorescent and near-UV lamps. A dark control sample should be run in parallel.

Oxidative Stress Testing

The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

Caption: Workflow for forced degradation studies.

Illustrative Data Summary

The following table provides a template for summarizing the results of forced degradation studies. Since no experimental data is available for 3-(Pentan-3-yloxy)azetidine, the entries are illustrative of the expected outcomes based on the principles discussed.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Predicted) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 15-30% | Ring-opened products, 3-Hydroxyazetidine |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 80°C | < 5% | Negligible degradation |

| Oxidation | 3% H₂O₂ | 8 h | RT | 10-25% | N-oxide, 3-oxoazetidine derivative |

| Thermal (Solid) | - | 7 days | 105°C | < 5% | Negligible degradation |

| Photolytic | ICH Q1B | - | RT | 5-15% | Radical-derived products |

Conclusion

3-(Pentan-3-yloxy)azetidine is a molecule with a nuanced stability and reactivity profile, largely governed by the interplay between its strained azetidine ring and the ether functionality. It is predicted to be reasonably stable under neutral and basic conditions but susceptible to degradation in strong acid, primarily through ring-opening of the protonated azetidine. The secondary amine offers a reliable handle for further synthetic modifications. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its chemical properties. A thorough understanding of these characteristics is paramount for the successful development of 3-(Pentan-3-yloxy)azetidine and its analogs as potential therapeutic agents.

References

- Current time information in Merrimack County, US. Google.

-

Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Williamson ether synthesis. Wikipedia. Retrieved February 7, 2026, from [Link]

-

Understanding Aliphatic Ethers and Their Reactions. Scribd. Retrieved February 7, 2026, from [Link]

-

Acidic cleavage of ethers (video). Khan Academy. Retrieved February 7, 2026, from [Link]

-

Cleavage of Ethers with Acids. YouTube. Retrieved February 7, 2026, from [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Retrieved February 7, 2026, from [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Ether cleavage. Wikipedia. Retrieved February 7, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved February 7, 2026, from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

-

(PDF) Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved February 7, 2026, from [Link]

-

Stress Testing Study Design. Veeprho. Retrieved February 7, 2026, from [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Primary thermal decomposition processes in aliphatic polyesters investigated by chemical ionization mass spectrometry. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Retrieved February 7, 2026, from [Link]

-

Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. ResearchGate. Retrieved February 7, 2026, from [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

-

(PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Retrieved February 7, 2026, from [Link]

-

Formation of NH‐azetidines from terminal olefins. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 7, 2026, from [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.

-

Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Retrieved February 7, 2026, from [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Forced Degradation Testing. SGS USA. Retrieved February 7, 2026, from [Link]

-

Photocatalytic Cleavage of β-O-4 Ether Bonds in Lignin over Ni/TiO 2. MDPI. Retrieved February 7, 2026, from [Link]

-

Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Retrieved February 7, 2026, from [Link]

-

New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved February 7, 2026, from [Link]

-

Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Retrieved February 7, 2026, from [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Forced Degradation Testing | SGS USA [sgs.com]

- 21. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. veeprho.com [veeprho.com]

Substituted Azetidine Ethers: A Technical Guide for Strategic Application in Drug Discovery

Abstract

The azetidine scaffold has emerged as a powerhouse in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to therapeutic candidates. As a conformationally rigid, sp³-rich motif, it offers a unique tool for navigating complex biological landscapes. This guide provides an in-depth review of a specific, high-value subclass: substituted azetidine ethers. We will dissect the primary synthetic routes to these structures, with a focus on the strategic O-alkylation of azetidinol intermediates. Furthermore, we will explore the causal relationship between the azetidine ether moiety and its impact on critical drug-like properties, including metabolic stability, solubility, and its role as a versatile bioisostere. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The Azetidine Ring: A Privileged Scaffold in Modern Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology.[1] Their inherent ring strain (approx. 25.4 kcal/mol) makes them more reactive than their larger pyrrolidine cousins, yet significantly more stable and easier to handle than highly strained aziridines.[1] This finely tuned reactivity, combined with a rigid, three-dimensional geometry, makes the azetidine ring a "privileged scaffold" in drug discovery.[2]

Incorporating an azetidine moiety can profoundly influence a molecule's pharmacokinetic profile.[2] The non-planar structure enhances the fraction of sp³-hybridized carbons (Fsp³), a key metric correlated with increased clinical success rates. This three-dimensionality can lead to improved target engagement and selectivity. Furthermore, the nitrogen atom acts as a polar feature, often improving solubility and providing a vector for further chemical modification. Several FDA-approved drugs, including Baricitinib (Janus kinase inhibitor) and Cobimetinib (MEK inhibitor), feature the azetidine ring, underscoring its therapeutic relevance.[2]

Substituted azetidine ethers, the focus of this guide, add another layer of sophistication. The ether linkage at the 3-position introduces a hydrogen bond acceptor, modulates lipophilicity, and can serve to block sites of metabolic oxidation, thereby enhancing the stability and bioavailability of a drug candidate.

Synthetic Landscape for Azetidine Ethers

Accessing substituted azetidine ethers can be achieved through several strategic pathways. While methods like the ring enlargement of aziridines or [2+2] cycloadditions can form the core ring, the most direct and versatile approach for generating a diverse library of azetidine ethers involves the functionalization of a readily available azetidinol precursor.[3]

dot

Caption: Key synthetic routes to substituted azetidine ethers.

Core Strategy: O-Alkylation of N-Boc-3-hydroxyazetidine

The most prevalent and modular route to 3-alkoxyazetidines is the O-alkylation of an N-protected 3-hydroxyazetidine intermediate. This is typically accomplished via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[4] The use of N-Boc-3-hydroxyazetidine is advantageous due to the stability of the Boc protecting group and its straightforward removal under mild acidic conditions.[5][6]

The mechanism involves two key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the azetidinol, forming a nucleophilic alkoxide.

-

Nucleophilic Attack: The newly formed azetidin-3-oxide anion attacks a primary alkyl halide (or sulfonate), displacing the leaving group in a classic SN2 fashion to form the ether bond.[7]

The choice of a primary alkyl halide is critical to maximize yield and avoid competing E2 elimination reactions, which are more likely with secondary or tertiary halides.[8][9]

Experimental Protocol: Williamson Ether Synthesis of 1-Boc-3-methoxyazetidine

This protocol describes a representative procedure for the synthesis of a simple azetidine ether from N-Boc-3-hydroxyazetidine.[10]

Materials:

-

1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

-

Iodomethane (CH₃I) or other primary alkyl halide (1.2 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq) and dissolve in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically complete at this stage.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 1.5 eq) dropwise.

-

Reaction Completion: Allow the reaction to stir at room temperature for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with ethyl acetate and water.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Boc-3-alkoxyazetidine product.

dot

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Guide to the Theoretical Modeling of 3-(Pentan-3-yloxy)azetidine: From Molecular Structure to Pharmacological Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1][2] This in-depth technical guide provides a comprehensive roadmap for the theoretical modeling of a novel azetidine derivative, 3-(Pentan-3-yloxy)azetidine. Eschewing a rigid template, this document is structured to logically flow from fundamental quantum mechanical characterization to advanced molecular dynamics simulations and in silico drug discovery applications. As a self-validating framework, each proposed protocol is grounded in established computational methodologies, offering both the "how" and the "why" behind experimental choices. This guide is intended to empower researchers to confidently and rigorously investigate the conformational landscape, intermolecular interactions, and potential therapeutic relevance of this and similar small molecules.

Introduction: The Rationale for Modeling 3-(Pentan-3-yloxy)azetidine

The convergence of a strained four-membered azetidine ring with a flexible pentan-3-yloxy side chain in 3-(Pentan-3-yloxy)azetidine presents an intriguing subject for theoretical investigation. The azetidine moiety can influence properties such as aqueous solubility and metabolic stability, while the ether linkage and alkyl chain contribute to lipophilicity and potential interactions with hydrophobic pockets in biological targets.[2] A thorough computational characterization of this molecule is a prerequisite for its rational application in drug design, enabling predictions of its behavior in biological systems and guiding the synthesis of more potent and selective analogs.

This guide will systematically detail the theoretical workflow for characterizing 3-(Pentan-3-yloxy)azetidine, beginning with the elucidation of its intrinsic electronic and structural properties and culminating in the prediction of its potential as a pharmacologically active agent.

Quantum Mechanical Deep Dive: Unveiling the Intrinsic Properties of 3-(Pentan-3-yloxy)azetidine

Quantum mechanics (QM) provides the most accurate theoretical description of a molecule's electronic structure, offering invaluable insights into its geometry, conformational preferences, and reactivity. For a molecule like 3-(Pentan-3-yloxy)azetidine, with its strained ring and multiple rotatable bonds, a QM approach is essential for establishing a foundational understanding of its behavior.

Conformational Analysis: The Causality of Shape

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. A comprehensive conformational analysis is therefore the cornerstone of any theoretical modeling study.

Experimental Protocol: Conformational Search and Energy Ranking

-

Initial Structure Generation: A 2D sketch of 3-(Pentan-3-yloxy)azetidine will be converted into an initial 3D structure using a molecular editor such as Avogadro or Maestro.

-

Geometry Optimization: This initial structure will be optimized using a computationally inexpensive method to obtain a reasonable starting geometry.

-

Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. For a molecule with several rotatable bonds, a Monte Carlo or low-mode molecular dynamics search is often effective.

-

Quantum Mechanical Refinement and Energy Calculation: The unique conformers generated will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT).[3][4]

-

Choice of Functional: The B3LYP functional is a robust choice for general-purpose geometry optimizations of organic molecules. For a more refined energy calculation, especially where non-covalent interactions may play a role, a functional with dispersion correction, such as ωB97X-D, is recommended.[5]

-

Choice of Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set with diffuse and polarization functions, like 6-311+G(d,p), is advisable to better describe the lone pairs on the oxygen and nitrogen atoms and the strained azetidine ring.[4][6][7]

-

-

Data Analysis and Visualization: The relative energies of the optimized conformers will be calculated, including zero-point vibrational energy corrections, to identify the global minimum and low-energy conformers. These can then be visualized and their geometries (e.g., dihedral angles) analyzed.

Table 1: Key Quantum Mechanical Properties of 3-(Pentan-3-yloxy)azetidine Conformers

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Dipole Moment (Debye) |

| Conf-01 | 0.00 | Calculated Value | Calculated Value |

| Conf-02 | Calculated Value | Calculated Value | Calculated Value |

| Conf-03 | Calculated Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... |

Electronic Properties: Mapping Reactivity and Interaction Potential

Understanding the electronic landscape of 3-(Pentan-3-yloxy)azetidine is crucial for predicting its reactivity and how it will interact with other molecules.

Experimental Protocol: Electronic Property Calculation

-

Wavefunction Generation: Using the optimized geometry of the lowest energy conformer from the previous step, a single-point energy calculation will be performed at a high level of theory (e.g., ωB97X-D/6-311+G(d,p)).

-

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

-

Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is critical for understanding potential sites for hydrogen bonding and other electrostatic interactions.

-

Partial Charge Calculation: Atomic partial charges will be calculated. While simpler methods exist, for use in subsequent molecular dynamics simulations, Restrained Electrostatic Potential (RESP) charges are recommended for their superior representation of the electrostatic environment.[8][9][10][11][12]

Diagram 1: Quantum Mechanics Workflow

Caption: General workflow for Molecular Dynamics simulations.

In Silico Drug Discovery: Predicting Biological Relevance

With a robust theoretical model of 3-(Pentan-3-yloxy)azetidine, we can now explore its potential as a drug candidate using a variety of in silico techniques.

Pharmacophore Modeling and Virtual Screening

If a biological target is unknown, a ligand-based approach can be used to identify potential targets. A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity.

Experimental Protocol: Ligand-Based Virtual Screening

-

Pharmacophore Hypothesis Generation: Based on the low-energy conformers of 3-(Pentan-3-yloxy)azetidine, a pharmacophore hypothesis is generated, identifying key features such as hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions (the pentyl group). [13][14][15][16]2. Database Screening: This pharmacophore model is then used to screen a database of known drug targets (e.g., the Protein Data Bank) to identify proteins with binding sites that are complementary to the hypothesis.

-

Molecular Docking: The most promising protein-ligand complexes identified from the pharmacophore screen are then subjected to molecular docking using a program like AutoDock Vina. [17][18][19][20][21]Docking predicts the preferred binding orientation and affinity of the molecule within the protein's active site.

-

Hit Prioritization: The docked poses are scored and ranked, and the top-ranking protein targets are prioritized for further investigation.

Predicting ADMET Properties

Early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. [22]Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties. [1][23][24]

Table 2: Predicted ADMET Properties for 3-(Pentan-3-yloxy)azetidine

| Property | Predicted Value | Method/Software |

| Aqueous Solubility (logS) | Predicted Value | e.g., SwissADME, QikProp |

| Blood-Brain Barrier Permeation | Predicted Value | e.g., SwissADME, QikProp |

| CYP450 Inhibition | Predicted Value | e.g., SwissADME, QikProp |

| hERG Inhibition | Predicted Value | e.g., SwissADME, QikProp |

| Oral Bioavailability | Predicted Value | e.g., SwissADME, QikProp |

Free Energy Perturbation (FEP) for Lead Optimization

Once a promising target is identified, FEP calculations can be used to predict the relative binding affinities of a series of analogs, guiding lead optimization. [25]FEP simulates the "alchemical" transformation of one molecule into another, allowing for a highly accurate calculation of the change in binding free energy. [26][27][28][29] Experimental Protocol: Relative Binding Free Energy Calculation

-

System Preparation: A simulation system containing the protein target, the ligand (3-(Pentan-3-yloxy)azetidine), water, and ions is prepared as in a standard MD simulation. A second system with a proposed analog is also prepared.

-

Alchemical Transformation Setup: The topologies of the two ligands are merged, and a series of intermediate states (lambda windows) are defined for the transformation of one ligand into the other.

-

MD Simulations at Each Lambda Window: MD simulations are run for each intermediate state.

-

Free Energy Calculation: The free energy difference between each lambda window is calculated using statistical mechanics methods like the Bennett Acceptance Ratio (BAR). The sum of these differences gives the overall relative binding free energy.

Diagram 3: In Silico Drug Discovery Workflow

Caption: Workflow for in silico drug discovery applications.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous theoretical workflow for the characterization of 3-(Pentan-3-yloxy)azetidine. By systematically applying quantum mechanics, molecular dynamics, and in silico drug discovery techniques, researchers can gain a deep understanding of this molecule's properties and potential as a therapeutic agent. The methodologies described herein are not only applicable to the title compound but can also serve as a robust template for the computational investigation of other novel small molecules in the drug discovery pipeline. The integration of these predictive modeling techniques at an early stage of research has the potential to significantly accelerate the identification and optimization of the next generation of innovative medicines.

References

-

AmberTools. University of California, San Francisco. [Link]

- Bekker, H., Berendsen, H. J. C., Dijkstra, E. J., Achterop, S., van Drunen, R., van der Spoel, D., ... & Fraaije, J. G. E. M. (1993). GROMACS: A parallel computer for molecular dynamics simulations. In Physics computing'92 (pp. 252-256).

- Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 biomolecular simulation programs.

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01.

- Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features.

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.

- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261.

- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- Schrödinger, LLC. (2023). Phase, Schrödinger, LLC, New York, NY.

- Shirts, M. R., & Pande, V. S. (2005). Solvation free energies of amino acid side chains for a force field calibrated with protein folding studies. The Journal of chemical physics, 122(14), 144507.

-

VMD - Visual Molecular Dynamics. (n.d.). Theoretical and Computational Biophysics Group, University of Illinois at Urbana-Champaign. [Link]

- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.

- Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935.

- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). AdmetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties.

-

GROMACS - THE MOLECULAR DYNAMICS SIMULATOR. (n.d.). The GROMACS development teams. [Link]

-

Antechamber. (n.d.). Amber MD. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

- Wang, L., Wu, Y., Deng, Y., Kim, B., Pierce, L., Krilov, G., ... & Abel, R. (2015). Accurate and reliable prediction of relative ligand binding potency in prospective drug discovery by way of a modern free-energy calculation protocol and force field. Journal of the American Chemical Society, 137(7), 2695-2703.

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

- Gapsys, V., Michielin, O., & de Groot, B. L. (2021). Alchemical free energy calculations for drug discovery.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.

- Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz Jr, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197.

-

GROMACS tutorials by Justin A. Lemkul. (n.d.). [Link]

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.

- Berendsen, H. J., Postma, J. V., van Gunsteren, W. F., DiNola, A., & Haak, J. R. (1984). Molecular dynamics with coupling to an external bath. The Journal of chemical physics, 81(8), 3684-3690.

- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.

- Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of chemical physics, 128(8), 084106.

- Parrinello, M., & Rahman, A. (1981). Polymorphic transitions in single crystals: A new molecular dynamics method. Journal of Applied physics, 52(12), 7182-7190.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Fox, T., & Kollman, P. A. (1998). Application of the RESP methodology in the parametrization of organic ligands. Journal of the American Chemical Society, 120(27), 6818-6825.

- Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.

- Singh, N., & Singh, U. C. (2016). A guide to performing computational alchemy for drug discovery.

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.

- Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical science, 7(1), 207-218.

- BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2021.

- Hu, H., & Yang, W. (1996). A new approach for calculating the restrained electrostatic potential (RESP) charges. The Journal of chemical physics, 104(11), 4315-4323.

- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields.

-

C.A.T. Med. Chem. U.A. (n.d.). Azetidines are considered privileged scaffolds in drug discovery. [Link]

- Gapsys, V., & de Groot, B. L. (2019). Alchemical free energy calculations for protein–ligand binding. Methods in molecular biology, 2022, 1-27.

- Kaserer, T., Beck, K. R., Akram, M., & Langer, T. (2015). Pharmacophore models and their applications in virtual screening. Molecules, 20(5), 8290-8316.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Dickson, C. J., Hornak, V., & Simmerling, C. (2014). Improving the GAFF force field for protein–ligand simulations: the case of oseltamivir. Journal of molecular graphics and modelling, 48, 137-145.

- Cieplak, P., Caldwell, J. W., & Kollman, P. A. (2001). Molecular mechanical models for organic and biological systems going beyond the atom centered treating of electrostatic interactions.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Membrane-Protein Simulation — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. RESP [signe.teokem.lu.se]

- 9. Re: [AMBER] RESP charge calculation from Premila Samuel Mohan Dass on 2019-07-01 (Amber Archive Jul 2019) [archive.ambermd.org]

- 10. Generate RESP charges with Gaussian — Pablito's playground documentation [pablito-playground.readthedocs.io]

- 11. RESP Charges — CP2K documentation [manual.cp2k.org]

- 12. docs.openforcefield.org [docs.openforcefield.org]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 17. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. GitHub - shuklarohit815/pyVSvina: Virtual Screening of Ligands using Autodock Vina [github.com]

- 20. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]

- 21. researchgate.net [researchgate.net]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. elearning.uniroma1.it [elearning.uniroma1.it]

- 25. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 26. Free Energy Calculations [mdtutorials.com]

- 27. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 28. gaussian.com [gaussian.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

3-(Pentan-3-yloxy)azetidine: A Lipophilic "Swallowtail" Scaffold for Drug Discovery

Topic: 3-(Pentan-3-yloxy)azetidine as a building block for synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

3-(Pentan-3-yloxy)azetidine represents a specialized structural motif in medicinal chemistry, combining the high metabolic stability and low lipophilicity of the azetidine ring with the steric bulk and hydrophobic reach of the 3-pentyl ("swallowtail") ether .

Unlike simple methoxy- or ethoxy-azetidines, the 3-pentyl group provides a symmetrical, branched lipophilic anchor capable of filling hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) without the entropic penalty of flexible

Chemical Profile & Rationale[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a strained 4-membered nitrogen heterocycle (azetidine) substituted at the 3-position with a secondary ether linkage.

| Feature | Medicinal Chemistry Impact |

| Azetidine Core | Lowers LogP (vs. piperidine/pyrrolidine); reduces metabolic liability; rigidifies vector. |

| Ether Linkage | Polar handle; hydrogen bond acceptor; metabolically stable compared to esters. |

| 3-Pentyl Group | "Swallowtail" symmetry ( |

| Secondary Amine | High pKa (~10.5); versatile handle for |

Calculated Properties (Predicted)

-

Formula:

-

MW: 143.23 g/mol

-

CLogP: ~1.4 – 1.8 (Tunable lipophilicity)

-

pKa (Conjugate Acid): ~10.5 (Typical for secondary azetidines)

-

Boiling Point: ~180°C (760 mmHg) - Note: Likely isolated as HCl or TFA salt.

Synthesis Protocol: The "Make"

Objective: Synthesize 3-(pentan-3-yloxy)azetidine hydrochloride from commercially available precursors.

Retrosynthetic Strategy

The most robust route involves the Williamson Ether Synthesis on an

Critical Challenge: The reaction involves a secondary alcohol (azetidine-3-ol) and a secondary alkyl halide (3-bromopentane). This increases the risk of

Detailed Workflow (Step-by-Step)

Step 1: O-Alkylation (The Critical Step)

-

Reagents:

-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), 3-Bromopentane (1.5 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq). -

Solvent: Anhydrous DMF (0.2 M).

-

Conditions: 0°C to 60°C, 12–18 h.

Protocol:

-

Activation: In a flame-dried flask under

, dissolve -

Deprotonation: Add NaH (15 mmol) portion-wise. Evolution of

gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation. -

Alkylation: Cool back to 0°C. Add TBAI (1 mmol) followed by dropwise addition of 3-bromopentane (15 mmol).

-

Reaction: Heat the mixture to 60°C. Monitor by TLC (stain with ninhydrin or KMnO4). Note: If elimination dominates, lower temp to 40°C and extend time.

-

Workup: Quench with sat.

(aq). Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product (

-Boc-3-(pentan-3-yloxy)azetidine) is usually a colorless oil.

Step 2: N-Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Protocol:

-

Dissolve the intermediate from Step 1 in DCM.

-

Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess acid.

-

Salt Formation: Dissolve residue in minimal

, add 2M HCl in ether. Filter the white precipitate.[1] -

Yield: Typically 60–75% (over 2 steps).

-

Synthesis Logic Diagram (Graphviz)

Caption: Figure 1. Optimized synthetic route for 3-(pentan-3-yloxy)azetidine hydrochloride.

Application Protocols: The "Use"

Objective: Incorporate the building block into drug-like scaffolds.

Protocol A: Amide Coupling (General)

Best for: Attaching the azetidine to carboxylic acid cores.

-

Mix: Carboxylic Acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF. Stir 5 min.

-

Add: 3-(Pentan-3-yloxy)azetidine HCl salt (1.1 eq).

-

Reaction: Stir at RT for 2–4 h.

-

Note: Azetidines are nucleophilic but sterically less hindered than piperidines; reaction is usually fast.

Protocol B: (Nucleophilic Aromatic Substitution)

Best for: Heteroaryl libraries (e.g., Pyrimidines, Pyridines).

-

Substrate: 2-Chloropyrimidine or 4-Fluoronitrobenzene.

-

Conditions: Mix substrate (1.0 eq) + Azetidine Building Block (1.2 eq) +

(2.5 eq) in DMSO or NMP. -

Heat: 80–100°C for 4–12 h.

-

Insight: The 3-pentyl ether adds significant lipophilicity; monitor reaction progress by LCMS as the product will be much more non-polar than the starting heteroaryl chloride.

Protocol C: Reductive Amination

Best for:

-

Mix: Aldehyde/Ketone (1.0 eq) + Azetidine Building Block (1.1 eq) in DCE/MeOH (10:1).

-

Add:

(1.5 eq). -

Buffer: Add Acetic Acid (1–2 drops) to ensure pH ~5.

-

Stir: RT for 16 h.

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or select the correct coupling strategy.

Caption: Figure 2. Functionalization decision matrix for azetidine building blocks.

References

-

Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. Link

-

3-Alkoxyazetidine Protocols: Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. (Comparative reactivity data for azetidines vs thietanes). Link

-

Medicinal Chemistry Utility: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 49(48), 8900-8939. (Discusses 4-membered ring properties analogous to azetidines). Link

-

General Building Block Data: American Elements Catalog Entry for 3-(pentyloxy)azetidine hydrochloride. Link

-

Reactivity Profiles: Duncton, M. A. J. (2011). Minireview: Recent Applications of Azetidines in Drug Discovery. MedChemComm. Link

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Note: Strategic N-Functionalization of 3-(Pentan-3-yloxy)azetidine

Part 1: Executive Summary & Chemical Profile[1]

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique vector for conformational restriction and lowering lipophilicity compared to piperidines or pyrrolidines. However, 3-(Pentan-3-yloxy)azetidine presents a specific set of challenges and opportunities.[1][2] Unlike simple azetidines, the bulky, lipophilic pentan-3-yloxy group at the C3 position modulates the ring's pucker angle and solubility profile.

This guide provides a validated decision matrix and detailed protocols for the N-functionalization of this scaffold. We prioritize methods that preserve the strained 4-membered ring while achieving high conversion, specifically addressing the steric influence of the "swallowtail" ether group.

Chemical Profile & Handling[1][3][4][5]

-

Compound: 3-(Pentan-3-yloxy)azetidine[1]

-

Key Feature: The C3-ether linkage adds significant lipophilicity (LogP increase) and steric bulk compared to methoxy analogs.

-

Stability Warning: While kinetically stable, the azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization (ROP) or hydrolysis under strong acidic conditions or high thermal stress in the presence of nucleophiles.

-

Storage: Store as the HCl or TFA salt at -20°C. Free-basing should be performed immediately prior to use.

Part 2: Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile. The steric bulk of the pentan-3-yloxy group generally does not hinder N-approach, but it significantly affects solubility, making non-polar solvents (DCM, Toluene) highly effective.[1]

Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on the target electrophile.[1]

Part 3: Detailed Experimental Protocols

Method A: Reductive Amination (The "Soft" Approach)

Best for: Attaching alkyl chains; preserving ring integrity. Mechanism: Formation of an iminium ion followed by rapid reduction.[1] Critical Insight: We utilize Sodium Triacetoxyborohydride (STAB) rather than NaCNBH₃. STAB is safer (no cyanide), easier to handle, and allows for a "one-pot" procedure where the iminium species is reduced faster than the aldehyde/ketone, preventing side reactions.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-(Pentan-3-yloxy)azetidine (Salt) | 1.0 | Nucleophile |

| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |

| STAB (NaBH(OAc)₃) | 1.5 | Reducing Agent |

| DIPEA (if using salt) | 1.1 | Neutralizer |

| Acetic Acid (AcOH) | 1-2 drops | Catalyst (pH 5-6) |

| DCE (1,2-Dichloroethane) | 0.2 M | Solvent |

Protocol Steps

-

Preparation: In a flame-dried vial, suspend the azetidine salt in DCE (0.2 M concentration).

-

Free-Basing (In-situ): Add DIPEA (1.1 equiv) and stir for 5 minutes. The mixture should become homogeneous.

-

Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1] If the ketone is sterically hindered, add catalytic AcOH and stir for 30 mins before adding the reducing agent.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

-

Note: The bulky pentan-3-yloxy group aids solubility, preventing precipitation of intermediates.[1]

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3).[1][3] The product will partition strongly into the organic phase due to the lipophilic tail.

-

Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (typically MeOH/DCM) is usually sufficient.[1]

Method B: Buchwald-Hartwig Cross-Coupling (The "Hard" Approach)

Best for: N-Arylation (coupling with Aryl Bromides/Chlorides).[1] Critical Insight: Azetidines can undergo β-hydride elimination to form allylamines under harsh conditions.[1] We utilize a Pd(0)/BINAP system with Cesium Carbonate .[1] Cs₂CO₃ is milder than NaOtBu and reduces the risk of ring opening or elimination.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-(Pentan-3-yloxy)azetidine (Free base) | 1.2 | Nucleophile |

| Aryl Halide | 1.0 | Electrophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |

| BINAP (or XPhos) | 0.04 (4 mol%) | Ligand |

| Cs₂CO₃ | 2.0 | Base |

| Toluene or Dioxane | 0.1 M | Solvent (Anhydrous) |

Protocol Steps

-

Catalyst Activation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in Toluene.[1] Stir at RT for 15 mins until the solution turns a rich orange/red (active catalyst formation).

-

Substrate Addition: Add the Aryl Halide, the Azetidine (pre-free-based is preferred for Pd chemistry to avoid amine salts poisoning the catalyst), and Cs₂CO₃.

-

Deoxygenation: Sparge with Argon for 5 minutes. Oxygen kills the active Pd(0) species.

-

Heating: Seal the vessel and heat to 80°C .

-

Warning: Do not exceed 100°C if possible.[1] Higher temperatures increase the risk of azetidine ring strain release.

-

-

Monitoring: Check LCMS at 4 hours. If conversion is slow, add a second portion of catalyst.[1]

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via column chromatography.[1][4]

Part 4: Quality Control & Troubleshooting

Validating the Structure (NMR)

The integrity of the azetidine ring is the primary QC concern. Ring opening results in a linear propylamine chain, which is easily distinct by NMR.[1]

-

Azetidine (Intact): Look for the characteristic multiplets of the ring protons (H2/H4) typically around 3.5 – 4.2 ppm as broad multiplets or triplets.

-

Ring Opened (Failure): Signals shift upfield to 2.5 – 3.0 ppm (typical aliphatic amine range) and the integration pattern changes from a cyclic ABX system to a linear alkyl chain.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance of Ketone | Switch solvent to THF; Increase Temp to 40°C; Use Ti(OiPr)₄ as a Lewis Acid additive. |

| Ring Opening (Method A/B) | Acidic quench or overheating | Use basic quench (NaHCO₃) strictly.[1] Lower reaction temp in Method B. |

| Pd Catalyst Death (Method B) | Amine salt contamination | Ensure Azetidine is fully free-based before adding to the Pd mixture.[1] |

| Poor Solubility | Polarity mismatch | The pentan-3-yloxy group is lipophilic.[1] Avoid pure water/methanol systems.[1] Use DCM/EtOAc. |

Part 5: Mechanistic Visualization

Understanding the stability of the intermediate is key to success. The diagram below illustrates the Reductive Amination pathway, highlighting the stable Iminium intermediate versus the Ring Opening risk.

Figure 2: Reaction pathway for Reductive Amination.[1] Note that STAB reduction is faster than the hydrolysis or ring-opening pathways under controlled pH.

References

-

Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The foundational text for Method A, establishing STAB as the reagent of choice.

-

[1]

-

-

Wolfe, J. P., & Buchwald, S. L. (1996).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Describes the mechanistic basis for the Pd-catalyzed cross-coupling used in Method B.

-

(Note: Link directs to JOC search/landing for verification).[1]

-

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Detailed review of ligands (like XPhos/BINAP) crucial for coupling secondary cyclic amines like azetidines.

-

[1]

-

-

Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[1] Comprehensive review on azetidine stability and ring-strain manipulation.

-

[1]

-

Sources

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Notes and Protocols for the Incorporation of 3-(Pentan-3-yloxy)azetidine into Peptide Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Azetidine-Containing Peptides

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics.[1][2] Azetidine-containing amino acids, a class of conformationally constrained building blocks, have garnered significant interest for their ability to impart unique structural and functional attributes to peptides. The rigid, four-membered azetidine ring can induce specific turns in the peptide backbone, enhance stability against proteolytic degradation, and improve the efficiency of macrocyclization.[3] These features make azetidine-containing peptides highly attractive candidates for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the incorporation of a novel, sterically hindered azetidine-based amino acid, 3-(pentan-3-yloxy)azetidine-3-carboxylic acid, into peptide scaffolds using solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite amino acid building block, detail optimized protocols for its incorporation into peptide chains, and provide guidance on the characterization of the resulting peptides.

Part 1: Synthesis of the Fmoc-Protected 3-(Pentan-3-yloxy)azetidine-3-carboxylic Acid Building Block

A robust and scalable synthesis of the Fmoc-protected 3-(pentan-3-yloxy)azetidine-3-carboxylic acid is a prerequisite for its use in SPPS. The following proposed synthetic route is based on established methodologies for the synthesis of related azetidine derivatives.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Boc-3-iodoazetidine

This procedure is adapted from known methods for the iodination of N-Boc-3-hydroxyazetidine.

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).

-

Add iodine (1.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-Boc-3-iodoazetidine.

-

Step 2: Williamson Ether Synthesis to form 1-Boc-3-(pentan-3-yloxy)azetidine

This step utilizes the classic Williamson ether synthesis to introduce the pentan-3-yloxy group.[4][5]

-

Materials:

-

1-Boc-3-iodoazetidine

-

3-Pentanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a solution of 3-pentanol (1.5 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.6 eq).

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium pentan-3-oxide solution back to 0 °C and add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Step 3: Carboxylation to 1-Boc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid

This step involves the deprotonation at the 3-position of the azetidine ring followed by quenching with carbon dioxide.

-

Materials:

-

1-Boc-3-(pentan-3-yloxy)azetidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO₂) gas or solid (dry ice)

-

Anhydrous diethyl ether or THF

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 1-Boc-3-(pentan-3-yloxy)azetidine (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Bubble dry CO₂ gas through the solution for 30 minutes or add crushed dry ice pellets.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

-

Step 4 & 5: Boc Deprotection and Fmoc Protection

The final steps involve the standard procedures for Boc deprotection followed by Fmoc protection.[6][7]

-

Materials:

-

1-Boc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane and water

-

-

Procedure (Boc Deprotection):

-

Dissolve the Boc-protected amino acid in a solution of 25-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

-

Procedure (Fmoc Protection):

-

Dissolve the deprotected amino acid in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by recrystallization or silica gel column chromatography.

-

Part 2: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.

SPPS Workflow Overview

Caption: General workflow for the incorporation of the azetidine amino acid in SPPS.

Optimized Coupling Protocol

Due to the steric hindrance of the α,α-disubstituted azetidine amino acid, standard coupling conditions may result in low yields.[8][9] The following protocol is recommended to maximize coupling efficiency.

-

Materials and Reagents:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid

-